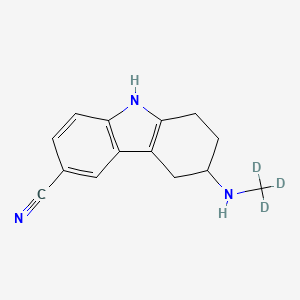
RAC-DIMETILSILILBIS-(1-INDENIL)CIRCONIO(IV)DIMETIL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
RAC-DIMETHYLSILYLBIS-(1-INDENYL)ZIRCONIUM(IV)DIMETHYL is a significant organometallic compound widely used in organic synthesis and catalytic reactions. It is known for its high thermal stability and flexibility in spatial structure, making it a valuable component in various chemical processes .
Aplicaciones Científicas De Investigación
RAC-DIMETHYLSILYLBIS-(1-INDENYL)ZIRCONIUM(IV)DIMETHYL has extensive applications in scientific research, including:
Mecanismo De Acción
Target of Action
RAC-DIMETHYLSILYLBIS-(1-INDENYL)ZIRCONIUM(IV)DIMETHYL is a chiral, stereorigid metallocene catalyst . Its primary targets are olefins such as ethylene, propylene, and styrene .
Mode of Action
This compound interacts with its targets (olefins) in the presence of a co-catalyst, methylaluminoxane (MAO) . This interaction leads to the polymerization of the olefins .
Biochemical Pathways
The compound is involved in the Ziegler-Natta catalysis pathway . This pathway is responsible for the polymerization of olefins .
Pharmacokinetics
It’s important to note that the compound is sensitive to moisture .
Result of Action
The result of the compound’s action is the formation of polymers from olefins . It shows extremely high activity for this polymerization process .
Action Environment
The compound’s action, efficacy, and stability can be influenced by environmental factors. For instance, it is sensitive to moisture , suggesting that it should be stored in a cool and dry environment . Furthermore, the presence of a co-catalyst (MAO) is necessary for its activity .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
RAC-DIMETHYLSILYLBIS-(1-INDENYL)ZIRCONIUM(IV)DIMETHYL is typically synthesized through the reaction of 1-indenyllithium with dichloromethylsilane, followed by the addition of zirconium tetrachloride . The reaction conditions often involve low temperatures and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In industrial settings, the production of RAC-DIMETHYLSILYLBIS-(1-INDENYL)ZIRCONIUM(IV)DIMETHYL follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and chromatography .
Análisis De Reacciones Químicas
Types of Reactions
RAC-DIMETHYLSILYLBIS-(1-INDENYL)ZIRCONIUM(IV)DIMETHYL undergoes various chemical reactions, including:
Polymerization: It acts as a catalyst in the polymerization of olefins such as ethylene, propylene, and styrene.
Substitution: It can participate in substitution reactions where ligands are replaced by other groups.
Common Reagents and Conditions
Common reagents used with RAC-DIMETHYLSILYLBIS-(1-INDENYL)ZIRCONIUM(IV)DIMETHYL include methylaluminoxane (MAO) as a co-catalyst in polymerization reactions . The reactions are typically carried out under controlled temperatures and inert atmospheres to maintain the stability of the compound.
Major Products
The major products formed from these reactions are high-performance polymers, such as polyethylene and polypropylene, which are widely used in various industrial applications .
Comparación Con Compuestos Similares
Similar Compounds
DIMETHYLSILYLBIS-(2-METHYL-1-INDENYL)ZIRCONIUM(IV)DICHLORIDE: Another metallocene catalyst with similar applications in polymerization.
DIMETHYLSILYLBIS-(HEXAMETHYLINDENYL)ZIRCONIUM DICHLORIDE: Known for its high activity in ethylene polymerization.
Uniqueness
RAC-DIMETHYLSILYLBIS-(1-INDENYL)ZIRCONIUM(IV)DIMETHYL is unique due to its high thermal stability and flexibility in spatial structure, which allows for efficient catalysis in various chemical reactions. Its chiral and stereorigid nature also makes it particularly effective in producing polymers with specific configurations .
Propiedades
Número CAS |
146814-57-5 |
|---|---|
Fórmula molecular |
C22H24SiZr |
Peso molecular |
407.743 |
Nombre IUPAC |
carbanide;di(inden-1-yl)-dimethylsilane;zirconium(2+) |
InChI |
InChI=1S/C20H18Si.2CH3.Zr/c1-21(2,19-13-11-15-7-3-5-9-17(15)19)20-14-12-16-8-4-6-10-18(16)20;;;/h3-14H,1-2H3;2*1H3;/q;2*-1;+2 |
Clave InChI |
GMGPRQFWKHSHEV-UHFFFAOYSA-N |
SMILES |
[CH3-].[CH3-].C[Si](C)([C]1[CH][CH][C]2[C]1C=CC=C2)[C]3[CH][CH][C]4[C]3C=CC=C4.[Zr+2] |
Sinónimos |
RAC-DIMETHYLSILYLBIS-(1-INDENYL)ZIRCONIUM(IV)DIMETHYL |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












